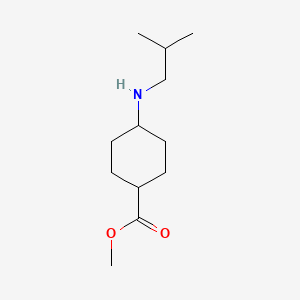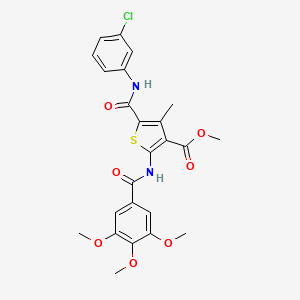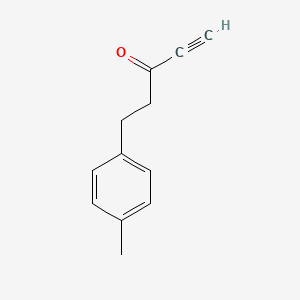
(1r,4r)-Methyl 4-(isobutylamino)cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1r,4r)-Methyl 4-(isobutylamino)cyclohexanecarboxylate is a chemical compound with a unique structure that includes a cyclohexane ring substituted with an isobutylamino group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-Methyl 4-(isobutylamino)cyclohexanecarboxylate typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including hydrogenation of aromatic compounds or cyclization of linear precursors.
Introduction of the Isobutylamino Group: This step involves the substitution of a hydrogen atom on the cyclohexane ring with an isobutylamino group. This can be achieved through nucleophilic substitution reactions using isobutylamine as the nucleophile.
Esterification: The final step involves the esterification of the carboxylic acid group on the cyclohexane ring with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
(1r,4r)-Methyl 4-(isobutylamino)cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the cyclohexane ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(1r,4r)-Methyl 4-(isobutylamino)cyclohexanecarboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the interaction of cyclohexane derivatives with biological systems.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1r,4r)-Methyl 4-(isobutylamino)cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(isobutylamino)cyclohexanecarboxylate: Similar structure but different stereochemistry.
Ethyl 4-(isobutylamino)cyclohexanecarboxylate: Similar structure with an ethyl ester group instead of a methyl ester.
Cyclohexanecarboxylate Derivatives: Various derivatives with different substituents on the cyclohexane ring.
Uniqueness
(1r,4r)-Methyl 4-(isobutylamino)cyclohexanecarboxylate is unique due to its specific stereochemistry, which can influence its biological activity and chemical reactivity. The presence of the isobutylamino group and the methyl ester group also contributes to its distinct properties compared to other cyclohexanecarboxylate derivatives.
Properties
Molecular Formula |
C12H23NO2 |
|---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
methyl 4-(2-methylpropylamino)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H23NO2/c1-9(2)8-13-11-6-4-10(5-7-11)12(14)15-3/h9-11,13H,4-8H2,1-3H3 |
InChI Key |
CGWWYFTVIHBTPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1CCC(CC1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate](/img/structure/B12071623.png)











